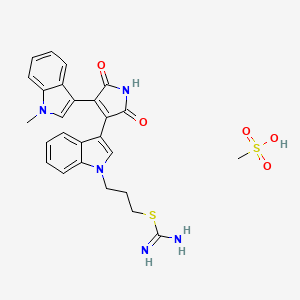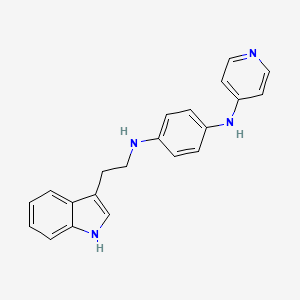
Serdemetan
Übersicht
Beschreibung
Serdemetan, also known as JNJ-26854165, is a novel small molecule that has garnered significant attention in the field of oncology. It was originally isolated for its ability to induce the tumor suppressor protein p53, showing potent activity in various preclinical models. This compound induces S-phase arrest and apoptosis in both wild-type and mutant tumors, making it a promising candidate for cancer therapy .
Wissenschaftliche Forschungsanwendungen
Serdemetan hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Werkzeugverbindung zur Untersuchung des p53-Signalwegs und seiner Regulation.
Biologie: Untersucht wegen seiner Auswirkungen auf den Zellzyklusarrest und die Apoptose in Krebszellen.
Medizin: In klinischen Studien zur Behandlung verschiedener Krebsarten, darunter solide Tumoren und Leukämie.
Industrie: Potenzieller Einsatz bei der Entwicklung neuer Krebstherapien und als Leitstruktur für die Wirkstoffforschung
5. Wirkmechanismus
This compound entfaltet seine Wirkung in erster Linie durch die Induktion des Tumorsuppressorproteins p53. Es antagonisiert das Mdm2-Protein, das normalerweise p53 hemmt, was zu erhöhten p53-Spiegeln führt. Dies führt in Krebszellen zu einem Zellzyklusarrest und Apoptose. Zusätzlich beeinflusst this compound die Mdm2-HIF1α-Achse, was zu einer Abnahme der Glykolyseenzyme und einer reduzierten Zellüberlebensfähigkeit unter hypoxischen Bedingungen führt .
Ähnliche Verbindungen:
Nutlin-3: Ein weiterer Mdm2-Antagonist, der die p53-Spiegel durch Hemmung der Mdm2-p53-Bindung erhöht.
MI-219: Ein kleiner Molekül-Inhibitor der Mdm2-p53-Interaktion.
RG7112: Ein potenter Mdm2-Antagonist mit ähnlichen Wirkmechanismen.
Einzigartigkeit von this compound: this compound ist einzigartig in seiner Fähigkeit, p53 sowohl in Wildtyp- als auch in Mutanten-Tumoren zu induzieren, was es zu einer vielseitigen Verbindung für die Krebstherapie macht. Zusätzlich bieten seine Auswirkungen auf die Mdm2-HIF1α-Achse einen neuartigen Wirkmechanismus, der bei anderen Mdm2-Antagonisten nicht beobachtet wird .
Wirkmechanismus
Serdemetan is an antagonist to Mdm2 . It was anticipated to promote the activation of p53 . While regulation of p53 by Mdm2 is important, Mdm2 also regulates numerous proteins involved in diverse cellular functions . Treatment of cells with this compound under hypoxia resulted in a decrease in HIF1α levels .
Safety and Hazards
Serdemetan is considered toxic and contains a pharmaceutically active ingredient . It can cause moderate to severe irritation to the skin and eyes . During a study, grade 3 QTc prolongation was the most common dose-limiting toxicity and nausea (66.2%) was the most frequent treatment-emergent adverse event .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Serdemetan wird durch einen mehrstufigen Prozess synthetisiert, der die Bildung eines Indolrings und die anschließende Funktionalisierung beinhaltet. Die wichtigsten Schritte sind:
- Bildung des Indolrings durch Fischer-Indol-Synthese.
- Funktionalisierung des Indolrings mit einer Ethanamin-Seitenkette.
- Kopplung des Indol-Derivats mit einem Pyridinring zur Bildung der endgültigen Verbindung .
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet die Optimierung des Synthesewegs für die großtechnische Produktion. Dies beinhaltet:
- Einsatz von Reaktionen mit hoher Ausbeute, um Abfall zu minimieren.
- Verwendung kostengünstiger Reagenzien und Lösungsmittel.
- Implementierung von Reinigungstechniken wie Kristallisation und Chromatographie, um eine hohe Reinheit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Reaktionstypen: Serdemetan durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um hydroxylierte Derivate zu bilden.
Reduktion: Die Reduktion von this compound kann zur Bildung von Amin-Derivaten führen.
Substitution: This compound kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Indol- und Pyridinringen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: Nukleophile wie Amine und Thiole werden üblicherweise in Substitutionsreaktionen eingesetzt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen hydroxylierte, aminierte und substituierte Derivate von this compound, die unterschiedliche biologische Aktivitäten haben können .
Vergleich Mit ähnlichen Verbindungen
Nutlin-3: Another Mdm2 antagonist that elevates p53 levels through inhibition of Mdm2-p53 binding.
MI-219: A small molecule inhibitor of the Mdm2-p53 interaction.
RG7112: A potent Mdm2 antagonist with similar mechanisms of action.
Uniqueness of Serdemetan: this compound is unique in its ability to induce p53 in both wild-type and mutant tumors, making it a versatile compound for cancer therapy. Additionally, its effects on the Mdm2-HIF1α axis provide a novel mechanism of action that is not observed with other Mdm2 antagonists .
Eigenschaften
IUPAC Name |
1-N-[2-(1H-indol-3-yl)ethyl]-4-N-pyridin-4-ylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4/c1-2-4-21-20(3-1)16(15-24-21)9-14-23-17-5-7-18(8-6-17)25-19-10-12-22-13-11-19/h1-8,10-13,15,23-24H,9,14H2,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGSUKYESLWKJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC3=CC=C(C=C3)NC4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30236830 | |
| Record name | Serdemetan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30236830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881202-45-5 | |
| Record name | Serdemetan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881202455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Serdemetan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12027 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Serdemetan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30236830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SERDEMETAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ID6YB4W3V8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


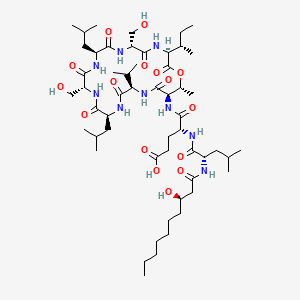
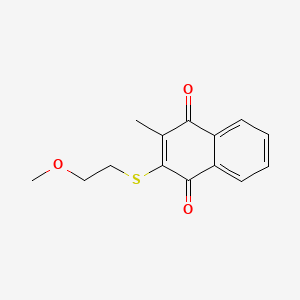
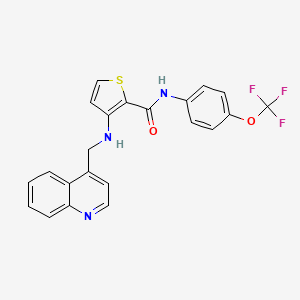
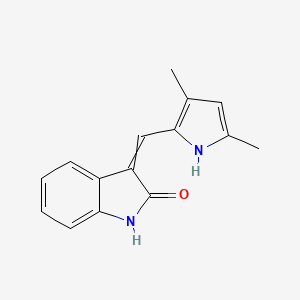
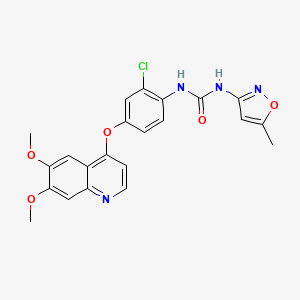
![2-N-[(1R,2S)-2-aminocyclohexyl]-6-N-(3-chlorophenyl)-9-ethylpurine-2,6-diamine;hydrochloride](/img/structure/B1683847.png)
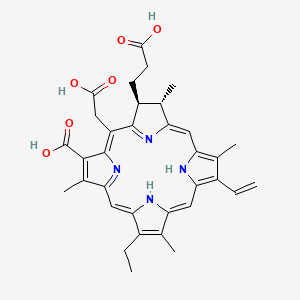
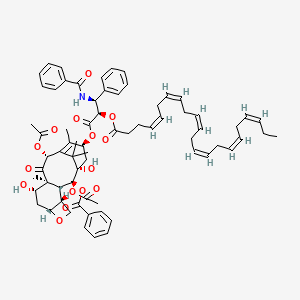
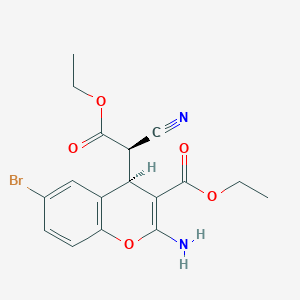
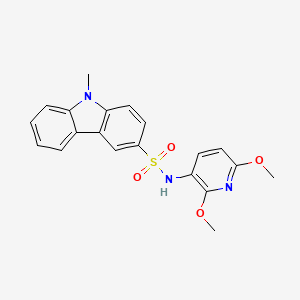
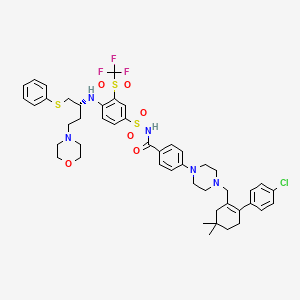
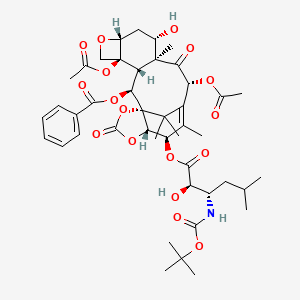
![8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one](/img/structure/B1683854.png)
